![molecular formula C16H15BrN2O3 B1390318 1-Boc-6-bromo-3-cyanoacetylindole CAS No. 1171917-39-7](/img/structure/B1390318.png)
1-Boc-6-bromo-3-cyanoacetylindole
Overview
Description
1-Boc-6-bromo-3-cyanoacetylindole is a compound with the molecular formula C16H15BrN2O3 . It contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring.
Synthesis Analysis
The molecule contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring. This suggests this compound could be a valuable intermediate for the synthesis of novel bioactive compounds.Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom at the 6th position and the cyanoacetyl group at the 3rd position. The combination of the electron-withdrawing bromo group and the electron-donating cyanoacetyl group in this compound could lead to unique electronic properties.Chemical Reactions Analysis
The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring. This suggests this compound could be a valuable intermediate for the synthesis of novel bioactive compounds.Scientific Research Applications
1-Boc-6-bromo-3-cyanoacetylindole has been used as a tool in the study of serotonin receptors and their associated pathways. It has been utilized as a substrate for the production of various compounds and as a tool to study drug metabolism. This compound has also been used to study the effects of serotonin on cellular processes and signal transduction. Additionally, it has been used in the study of neurodegenerative diseases and psychiatric disorders.
Mechanism of Action
Target of Action
The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
The compound contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring.
Biochemical Pathways
Result of Action
Advantages and Limitations for Lab Experiments
1-Boc-6-bromo-3-cyanoacetylindole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its stability, which allows for a wide range of experiments to be conducted. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. One of the main limitations of using this compound is its low potency, which can make it difficult to obtain consistent results in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 1-Boc-6-bromo-3-cyanoacetylindole. One potential direction is to further study its effects on serotonin receptors and associated pathways. Additionally, it could be used to study the effects of serotonin on cellular processes and signal transduction. Furthermore, this compound could be used in the study of neurodegenerative diseases and psychiatric disorders. Finally, it could be used to study the effects of serotonin on cognitive function and behavior.
properties
IUPAC Name |
tert-butyl 6-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-5-4-10(17)8-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJALZBXEBITSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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